Aicar-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

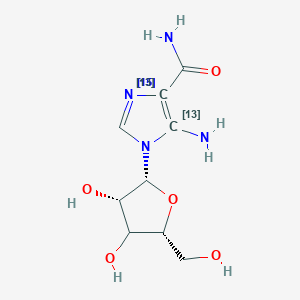

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N4O5 |

|---|---|

Molecular Weight |

261.21 g/mol |

IUPAC Name |

5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5-13C2,315N)imidazole-4-carboxamide |

InChI |

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5?,6+,9-/m1/s1/i4+1,7+1,12+1 |

InChI Key |

RTRQQBHATOEIAF-OJSSWAJASA-N |

Isomeric SMILES |

C1=[15N][13C](=[13C](N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)C(=O)N |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Principle and Application of AICAR-¹³C₂,¹⁵N as a Stable Isotope Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) labeled with stable isotopes, specifically ¹³C₂ and ¹⁵N, as a powerful tracer in metabolic research and drug development. This guide details the core mechanism of AICAR, experimental methodologies, and data interpretation, offering a comprehensive resource for professionals in the field.

Core Principles: AICAR as a Metabolic Modulator and Tracer

AICAR is a cell-permeable analog of adenosine monophosphate (AMP) that, once inside the cell, is phosphorylated to form ZMP (AICAR monophosphate).[1] ZMP mimics the effects of AMP and allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3] The activation of AMPK triggers a cascade of metabolic shifts, including the enhancement of glucose uptake and fatty acid oxidation, while simultaneously inhibiting anabolic processes like protein and lipid synthesis to conserve cellular energy.[1][4]

The use of AICAR labeled with stable, non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows researchers to trace the metabolic fate of this molecule and its downstream products with high precision. AICAR-¹³C₂,¹⁵N serves as a tracer that can be distinguished from its endogenous, unlabeled counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] This enables the quantitative analysis of metabolic fluxes through specific pathways, providing a dynamic view of cellular metabolism.[7][8]

Key Signaling Pathway: AICAR and the AMPK Cascade

AICAR's primary mechanism of action is the activation of the AMPK signaling pathway. The diagram below illustrates the key components of this cascade, from upstream activators to downstream metabolic effects.

Caption: The AMPK signaling pathway activated by AICAR-¹³C₂,¹⁵N.

Experimental Design and Protocols

A typical stable isotope tracing experiment using AICAR-¹³C₂,¹⁵N involves cell culture, labeling, metabolite extraction, and analysis. The following sections provide a detailed, generalized protocol.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Pre-incubation: Culture cells in standard medium until they reach the desired confluency.

-

Labeling Medium: Prepare a medium containing a known concentration of AICAR-¹³C₂,¹⁵N. The optimal concentration should be determined empirically for the specific cell type and experimental goals.

-

Labeling: Replace the standard medium with the labeling medium and incubate for a predetermined period. Time-course experiments are recommended to monitor the kinetics of isotope incorporation.

Metabolite Extraction

-

Quenching: Rapidly halt metabolic activity to preserve the in vivo state of metabolites. This is typically achieved by aspirating the medium and immediately adding a cold quenching solution (e.g., 80% methanol at -80°C).

-

Cell Lysis and Extraction: Scrape the cells in the cold quenching solution and transfer to a microcentrifuge tube. Lyse the cells through sonication or freeze-thaw cycles.

-

Phase Separation: Centrifuge the cell lysate to pellet proteins and cell debris. The supernatant containing the polar metabolites can be separated from the non-polar phase (if using a biphasic extraction method like methanol/chloroform/water) for comprehensive analysis.

-

Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Chromatography: Use a suitable column (e.g., HILIC for polar metabolites) to separate the metabolites.

-

Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass-to-charge ratio (m/z) of the metabolites. The incorporation of ¹³C and ¹⁵N will result in a predictable mass shift in AICAR and its downstream metabolites, allowing for their differentiation from the unlabeled species.

-

Data Analysis: Utilize software to identify and quantify the different isotopologues of each metabolite. The fractional labeling can then be used to calculate metabolic fluxes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent.

-

Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC) NMR spectra. The presence of ¹³C and ¹⁵N will result in specific splitting patterns and chemical shift changes that can be used to identify and quantify the labeled metabolites.

-

Data Analysis: Integrate the peaks corresponding to the labeled and unlabeled forms of the metabolites to determine the extent of isotope incorporation.

Experimental Workflow

The following diagram outlines a typical workflow for a stable isotope tracing experiment with AICAR-¹³C₂,¹⁵N.

Caption: A standard experimental workflow for AICAR-¹³C₂,¹⁵N stable isotope tracing.

Quantitative Data Presentation

The data obtained from AICAR-¹³C₂,¹⁵N tracing experiments can be presented in various ways. The following tables provide an illustrative example of how to summarize quantitative data on fractional enrichment and relative metabolic flux changes in response to AICAR treatment.

Table 1: Fractional Enrichment of Key Metabolites After AICAR-¹³C₂,¹⁵N Labeling

| Metabolite | Isotopologue | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - AICAR Treated |

| ZMP | M+3 (²¹³C, ¹¹⁵N) | 0 | 85.2 ± 3.1 |

| AMP | M+3 (²¹³C, ¹¹⁵N) | 0.5 ± 0.1 | 15.7 ± 1.8 |

| ATP | M+3 (²¹³C, ¹¹⁵N) | 0.3 ± 0.1 | 12.4 ± 1.5 |

| IMP | M+3 (²¹³C, ¹¹⁵N) | 0.8 ± 0.2 | 25.3 ± 2.9 |

Table 2: Relative Metabolic Flux Changes with AICAR Treatment

| Metabolic Pathway | Relative Flux (AICAR vs. Control) | p-value |

| Glycolysis | 1.8 ± 0.2 | < 0.01 |

| Fatty Acid Oxidation | 2.5 ± 0.4 | < 0.005 |

| De Novo Purine Synthesis | 1.2 ± 0.1 | > 0.05 |

| Protein Synthesis | 0.6 ± 0.1 | < 0.01 |

Note: The data presented in these tables are for illustrative purposes and will vary depending on the experimental conditions and cell type.

Conclusion

AICAR-¹³C₂,¹⁵N is a versatile and powerful tool for dissecting the complexities of cellular metabolism. By leveraging the principles of stable isotope tracing, researchers can gain unprecedented insights into the dynamic regulation of metabolic pathways in response to pharmacological interventions. This technical guide provides a foundational understanding and practical framework for the application of labeled AICAR in metabolic research and drug development, paving the way for new discoveries in cellular physiology and disease.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uab.edu [uab.edu]

The Biological Role of AICAR-13C2,15N in Cellular Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR), is a cell-permeable adenosine analog that plays a pivotal role in the regulation of cellular energy metabolism. Its stable isotope-labeled form, AICAR-13C2,15N, serves as an invaluable tool in metabolic research and drug development, acting as a tracer and internal standard for quantitative analyses such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This guide delves into the core biological functions of AICAR in maintaining cellular energy homeostasis, with a focus on its mechanism of action as a potent activator of AMP-activated protein kinase (AMPK).

Once inside the cell, AICAR is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK, a key cellular energy sensor.[2] AMPK activation triggers a metabolic switch, enhancing catabolic pathways that generate ATP while suppressing anabolic processes that consume ATP, thereby restoring cellular energy balance.[3][4] This guide will provide an in-depth overview of the signaling pathways governed by AICAR, present quantitative data on its metabolic effects, and offer detailed experimental protocols for its use in research settings.

Core Mechanism: AICAR and the AMPK Signaling Pathway

The primary mechanism by which AICAR influences cellular energy homeostasis is through the activation of AMPK. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Under conditions of energy stress, an increased AMP:ATP ratio leads to AMP binding to the γ subunit of AMPK, causing a conformational change that promotes phosphorylation of the α subunit at threonine-172 by upstream kinases, most notably liver kinase B1 (LKB1).[5]

AICAR, in its phosphorylated form ZMP, mimics the effect of AMP by binding to the γ subunit of AMPK. This binding has a dual effect: it allosterically activates the enzyme and makes it a better substrate for LKB1, leading to a robust and sustained activation of AMPK, even in the absence of a significant change in the cellular AMP:ATP ratio.[2][5]

Activated AMPK proceeds to phosphorylate a multitude of downstream targets, orchestrating a comprehensive cellular response to restore energy balance. Key downstream effects include:

-

Stimulation of Glucose Uptake: AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue, thereby increasing glucose uptake.[6][7]

-

Inhibition of Glycogen Synthesis: AMPK phosphorylates and inactivates glycogen synthase, halting the storage of glucose as glycogen.[6]

-

Stimulation of Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[4][7] This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and allows for increased transport of fatty acids into the mitochondria for oxidation.[7]

-

Inhibition of Protein Synthesis: AMPK activation suppresses the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth.[5]

-

Mitochondrial Biogenesis: Chronic activation of AMPK can lead to an increase in the number and function of mitochondria.[4]

It is important to note that while the majority of AICAR's effects are mediated through AMPK, some studies have reported AMPK-independent actions.[1] Therefore, careful experimental design and interpretation are crucial when using AICAR as a pharmacological tool.

Quantitative Effects of AICAR on Cellular Metabolism

The following tables summarize the quantitative effects of AICAR on various cellular processes as reported in the literature. These values can serve as a reference for designing and interpreting experiments.

Table 1: Effects of AICAR on Cellular Proliferation and Development

| Cell Type/Organism | AICAR Concentration | Duration of Treatment | Observed Effect | Reference |

| Mouse 2-cell embryos | 500 µM | 48 hours | 45.9% developed to blastocyst stage | [8][9] |

| Mouse 2-cell embryos | 1000 µM | 48 hours | 26.6% developed to blastocyst stage | [8][9] |

| Mouse 2-cell embryos | 2000 µM | 48 hours | 9.4% developed to blastocyst stage | [8][9] |

| MCF-7 breast cancer cells | 100 µM (with 10 µM Methotrexate) | 6 days | 50% reduction in cell number | [10] |

Table 2: Effects of AICAR on AMPK Activation and Downstream Signaling

| Cell Type | AICAR Concentration | Duration of Treatment | Observed Effect | Reference |

| C2C12 myotubes | 2 mM | 15 minutes | Increased AMPK phosphorylation | [5] |

| Rat white quadriceps muscle | 250 mg/kg (subcutaneously) | Not specified | ~80% increase in AMPK activity | [6] |

| J774 macrophages | 1 mmol/L | 16 hours | Increased p-AMPK/AMPK ratio | [10] |

Table 3: Effects of AICAR on Glucose and Fatty Acid Metabolism

| Cell/Tissue Type | AICAR Concentration | Duration of Treatment | Observed Effect | Reference |

| Insulin-resistant rat white muscle | 250 mg/kg (subcutaneously) | Not specified | Increased glucose and fatty acid uptake | [6] |

| Rat soleus muscle | 2 mM | 60 minutes | +33-36% increase in fatty acid oxidation | [11] |

| Rat soleus muscle | 2 mM | 60 minutes | +105-170% increase in glucose oxidation | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving AICAR.

Protocol 1: AICAR Treatment and Western Blot Analysis of AMPK Activation in Cell Culture

Objective: To assess the activation of AMPK in cultured cells following AICAR treatment by measuring the phosphorylation of AMPKα at Threonine-172.

Materials:

-

Cell culture medium and supplements

-

AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

AICAR Preparation: Prepare a stock solution of AICAR in sterile water or DMSO. A typical stock concentration is 50-100 mM. Store at -20°C.

-

Cell Treatment:

-

The day after seeding, replace the medium with fresh medium.

-

Add AICAR to the desired final concentration (typically ranging from 100 µM to 2 mM). Include a vehicle-treated control group.

-

Incubate for the desired time (e.g., 15 minutes to 24 hours).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total AMPKα and a loading control (e.g., β-actin) to normalize the data.

-

Protocol 2: Measurement of Glucose Uptake in Adherent Cells

Objective: To quantify the rate of glucose uptake in cultured cells treated with AICAR using a radiolabeled glucose analog.

Materials:

-

Adherent cells (e.g., C2C12 myotubes, 3T3-L1 adipocytes)

-

Krebs-Ringer-HEPES (KRH) buffer

-

AICAR

-

2-deoxy-D-[³H]glucose

-

Cytochalasin B

-

0.1 M NaOH

-

Scintillation cocktail and vials

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate cells as required (e.g., C2C12 myoblasts to myotubes).

-

Serum Starvation: Before the assay, serum-starve the cells for 3-4 hours in serum-free medium.

-

AICAR Treatment:

-

Wash the cells twice with KRH buffer.

-

Incubate the cells with KRH buffer containing AICAR (e.g., 2 mM) for the desired time (e.g., 30-60 minutes). Include a control group without AICAR.

-

-

Glucose Uptake Assay:

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/ml) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM).

-

For a negative control, add cytochalasin B (an inhibitor of glucose transport) to a set of wells 15 minutes before adding the radiolabeled glucose.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Lysis:

-

Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

-

-

Quantification:

-

Transfer an aliquot of the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the remaining lysate to normalize the glucose uptake data.

-

Protocol 3: Fatty Acid Oxidation Assay in Cultured Cells

Objective: To measure the rate of fatty acid oxidation in cells treated with AICAR using a radiolabeled fatty acid.

Materials:

-

Cultured cells

-

Fatty acid-free BSA

-

[¹⁴C]palmitate or [³H]palmitate

-

AICAR

-

L-carnitine

-

Perchloric acid (PCA)

-

Activated charcoal

Procedure:

-

Preparation of Radiolabeled Fatty Acid Substrate:

-

Prepare a stock solution of [¹⁴C]palmitate complexed to fatty acid-free BSA.

-

-

Cell Treatment:

-

Seed cells and grow to confluency.

-

Pre-incubate the cells with or without AICAR (e.g., 0.5-2 mM) in serum-free medium for the desired time (e.g., 1-16 hours).

-

-

Fatty Acid Oxidation Assay:

-

Wash the cells with warm PBS.

-

Add incubation medium containing the [¹⁴C]palmitate-BSA complex and L-carnitine.

-

Incubate for 1-2 hours at 37°C.

-

-

Measurement of Acid-Soluble Metabolites (ASMs):

-

Stop the reaction by adding ice-cold perchloric acid to precipitate macromolecules.

-

Centrifuge the samples to pellet the precipitate.

-

Transfer the supernatant (containing ASMs, which are products of β-oxidation) to a new tube.

-

Add activated charcoal to the supernatant to bind the unoxidized [¹⁴C]palmitate.

-

Centrifuge to pellet the charcoal.

-

Transfer the final supernatant to a scintillation vial.

-

-

Quantification:

-

Add scintillation cocktail and measure the radioactivity of the ASMs.

-

Normalize the data to the protein content of the cell lysate.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: AICAR-mediated activation of the AMPK signaling pathway.

Caption: Experimental workflow for Western blot analysis of AMPK activation.

Caption: Workflow for measuring glucose uptake in cultured cells.

Conclusion

AICAR, and its isotopically labeled counterpart this compound, are powerful tools for investigating the intricate mechanisms of cellular energy homeostasis. By activating the central energy sensor AMPK, AICAR elicits a coordinated metabolic response that has significant implications for both basic research and the development of therapeutics for metabolic diseases such as type 2 diabetes and obesity, as well as for certain cancers. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of AICAR in the laboratory, enabling researchers to further unravel the complexities of cellular metabolism and to explore the therapeutic potential of targeting the AMPK pathway. As with any pharmacological agent, a thorough understanding of its mechanism of action, including potential off-target effects, is essential for the rigorous design and interpretation of experimental findings.

References

- 1. Prolonged AICAR-induced AMP-kinase activation promotes energy dissipation in white adipocytes: novel mechanisms integrating HSL and ATGL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]

- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review [mdpi.com]

- 6. AICAR | Cell Signaling Technology [cellsignal.com]

- 7. AICAR decreases acute lung injury by phosphorylating AMPK and upregulating heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. AMP kinase activation with AICAR simultaneously increases fatty acid and glucose oxidation in resting rat soleus muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between AICAR and Aicar-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) and its stable isotope-labeled counterpart, Aicar-13C2,15N. It outlines their fundamental chemical differences, functional equivalence, and primary applications, with a focus on quantitative analytical methodologies.

Core Chemical and Physical Differences

The primary distinction between AICAR and this compound lies in their isotopic composition. This compound is a synthetic version of AICAR where specific atoms have been replaced with their heavier, non-radioactive (stable) isotopes.

-

AICAR (Acadesine): Composed of the most common natural isotopes of carbon (¹²C) and nitrogen (¹⁴N).

-

This compound: Specifically synthesized to contain two heavy carbon (¹³C) atoms and one heavy nitrogen (¹⁵N) atom within its imidazole ring structure.

This isotopic substitution results in a precisely defined increase in molecular weight, which is the cornerstone of its utility in research. While chemically and biologically identical to AICAR, its increased mass allows it to be distinguished by mass spectrometry.[1]

Data Presentation: Comparative Properties

The following table summarizes the key quantitative differences between the two compounds.

| Property | AICAR (Unlabeled) | This compound (Labeled) | Data Source(s) |

| Chemical Formula | C₉H₁₄N₄O₅ | [¹³C]₂C₇H₁₄[¹⁵N]N₃O₅ | [2][3] |

| Average Molecular Weight | ~258.23 g/mol | ~261.21 g/mol | [2][4][5] |

| Monoisotopic Mass | ~258.1022 Da | ~261.1002 Da | [4] |

| Biological Activity | AMPK Activator | AMPK Activator | [1][6] |

| Primary Application | Pharmacological Tool, Exercise Mimetic | Internal Standard for Quantitative Analysis | [1][7] |

Functional Equivalence in Biological Systems

From a biological and pharmacological perspective, AICAR and this compound are functionally identical. Both are cell-permeable adenosine analogs that, once inside the cell, are phosphorylated by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[5][8] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[8][9][10]

Activation of AMPK by either compound triggers a cascade of metabolic events, including:

-

Increased glucose uptake and glycolysis in muscle tissue.[11][12]

-

Enhanced fatty acid oxidation.[8]

-

Inhibition of anabolic processes like cholesterol and fatty acid synthesis.[9]

-

Stimulation of mitochondrial biogenesis.[8]

Because their mechanism of action is identical, this compound is not used to study different biological effects but rather to accurately measure the concentration of the unlabeled, biologically active AICAR.

Visualization: AICAR Signaling Pathway

The following diagram illustrates the established signaling pathway for AICAR-mediated AMPK activation.

Caption: AICAR enters the cell and is converted to ZMP, which activates the AMPK pathway.

Primary Application: A Gold Standard for Quantitative Analysis

The key difference in application arises from the mass difference. This compound serves as an ideal internal standard (IS) for the accurate quantification of AICAR in biological matrices (e.g., plasma, urine, tissue) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7]

Why is an Isotope-Labeled Internal Standard Crucial? An IS is a known quantity of a substance added to a sample at the beginning of the analytical process. It co-elutes with the analyte (unlabeled AICAR) and experiences similar effects from sample preparation (e.g., extraction loss) and instrument variability (e.g., ion suppression).[7] By measuring the ratio of the analyte's signal to the IS's signal, researchers can achieve highly accurate and precise quantification, correcting for potential errors.[7]

Visualization: Experimental Workflow for AICAR Quantification

This diagram shows a typical workflow for quantifying AICAR using this compound as an internal standard.

Caption: Workflow using an internal standard for accurate AICAR quantification via LC-MS/MS.

Detailed Experimental Protocol: Quantification of AICAR in Urine by LC-MS/MS

This section provides a representative protocol for the quantitative analysis of AICAR, adapted from methodologies described in the literature.[7][13][14]

A. Reagents and Materials

-

AICAR analytical standard

-

This compound (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Urine samples

-

Microcentrifuge tubes

-

LC-MS/MS system

B. Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of AICAR and this compound in methanol.

-

Working Internal Standard (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

-

Calibration Curve Standards (10 - 10,000 ng/mL): Serially dilute the AICAR stock solution to prepare calibration standards at various concentrations in blank urine.

C. Sample Preparation

-

Aliquot 100 µL of each urine sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the working internal standard solution (100 ng/mL this compound) to every tube except for the blank.

-

Add 400 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for analysis.

D. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity for each transition.

-

E. Data Analysis

-

Integrate the chromatographic peak areas for both the AICAR and this compound MRM transitions.

-

Calculate the peak area ratio (AICAR Area / IS Area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

-

Determine the concentration of AICAR in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Conclusion

The core difference between AICAR and this compound is not biological but physical. This compound is an isotopically heavy, functionally identical version of AICAR. This mass difference makes it an indispensable tool for modern bioanalytical chemistry, enabling researchers to perform highly accurate and reliable quantification of AICAR. While AICAR is the agent used to elicit a biological response, this compound is the analytical standard that ensures the measurements of that response are precise and reproducible.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AICAR (Acadesine/AICA riboside), AMPK activator (CAS 2627-69-2) | Abcam [abcam.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C9H14N4O5 | CID 71313279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AICAR | Cell Signaling Technology [cellsignal.com]

- 6. AICAR | AMPK | Tocris Bioscience [tocris.com]

- 7. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bc9.co [bc9.co]

- 9. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Administration of AICAR, an AMPK Activator, Prevents and Reverses Diabetic Polyneuropathy (DPN) by Regulating Mitophagy [mdpi.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Quantification of AICAR and study of metabolic markers after administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]

The Sentinel Molecule: A Technical Guide to Studying Purine Nucleotide Biosynthesis with AICAR-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of the stable isotope-labeled compound, 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) with two carbon-13 and one nitrogen-15 atoms (AICAR-13C2,15N), as a powerful tool for elucidating the complexities of de novo purine nucleotide biosynthesis. By tracing the metabolic fate of this labeled precursor, researchers can gain unprecedented insights into pathway dynamics, enzyme kinetics, and the impact of therapeutic interventions on this fundamental cellular process. While direct experimental data for this compound is not widely available in the public domain, this guide leverages established methodologies from analogous stable isotope tracing studies to provide a robust framework for its application.

Introduction to Purine Biosynthesis and AICAR

Purine nucleotides are fundamental building blocks for DNA and RNA, and they play critical roles in cellular energy metabolism (ATP, GTP), signaling (cAMP, cGMP), and as components of coenzymes.[1][2][3][4] Cells synthesize purines through two main pathways: the de novo synthesis pathway and the salvage pathway.[1][3] The de novo pathway builds the purine ring from simpler molecules, such as amino acids, CO2, and one-carbon units, while the salvage pathway recycles pre-existing purine bases and nucleosides.[2][3]

AICAR is a naturally occurring intermediate in the de novo purine synthesis pathway.[5][6] Its phosphorylated form, ZMP (AICAR monophosphate), is an analog of AMP and a key activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Exogenously supplied AICAR is readily taken up by cells and phosphorylated to ZMP, making it a valuable tool for studying both purine metabolism and AMPK signaling.[7][8]

The use of stable isotope-labeled AICAR, such as this compound, allows for the precise tracing of its incorporation into the purine nucleotide pool, enabling the quantification of metabolic flux through the de novo pathway.[9][10][11] This approach provides a dynamic view of pathway activity that is not achievable with traditional methods that only measure static metabolite concentrations.

Quantitative Data on Purine Biosynthesis Flux

The following tables summarize quantitative data from studies that have used stable isotope labeling to measure the flux of de novo purine biosynthesis. While these studies did not specifically use this compound, the data provides a strong indication of the types of quantitative insights that can be gained.

Table 1: Impact of Purine Availability on de novo Purine Synthesis Rate in HeLa Cells

| Condition | Analyte | Initial Rate of 15N-Glycine Incorporation (% increase relative to purine-rich) | Fold Increase in Intracellular Concentration |

| Purine-depleted | IMP | ~47% | ~3-fold |

| AMP | ~70% | Not significantly changed | |

| GMP | ~20% | Not significantly changed |

Data synthesized from studies on purinosome formation, which is stimulated by purine depletion.[1][12]

Table 2: Effect of AICAR on Purine and Pyrimidine Synthesis Pathways in INS-1 Cells

| Condition | Labeled Precursor | Analyte | Observation |

| AICAR Treatment | U-13C Glucose | +5 Labeled ATP | Significantly decreased |

| U-13C Glucose | +5 Labeled UTP | Significantly decreased | |

| U-13C Glucose | Glycinamide ribonucleotide (GAR) | Substantially blunted increase | |

| U-13C Glucose | Phosphoribosyl pyrophosphate (PRPP) | Substantially blunted increase |

This table illustrates how AICAR can modulate the flux of glucose-derived carbons into nucleotide synthesis pathways.[3][13]

Experimental Protocols

This section provides a detailed, generalized protocol for conducting a stable isotope tracing experiment to study de novo purine biosynthesis. This protocol can be adapted for the use of this compound.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells (e.g., HeLa, INS-1) in appropriate growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Medium Exchange: Prior to labeling, aspirate the growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Labeling Medium: Add pre-warmed experimental medium containing the stable isotope tracer. For example, to trace de novo synthesis, one could use a purine-depleted medium supplemented with a known concentration of the labeled precursor (e.g., 15N-glycine, U-13C-glucose, or this compound).[1][3]

-

Time Course: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites.[14]

-

Harvesting: At each time point, rapidly aspirate the labeling medium and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.[15]

Metabolite Extraction

-

Cell Lysis: Subject the cell suspension in the extraction solvent to freeze-thaw cycles or sonication to ensure complete cell lysis.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.[15]

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., 50% acetonitrile).

-

Chromatographic Separation: Separate the metabolites using an appropriate LC method, such as reversed-phase or HILIC chromatography.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer capable of distinguishing between different isotopologues of the target analytes (e.g., IMP, AMP, GMP).

-

Data Analysis: Quantify the abundance of each isotopologue to determine the fractional enrichment of the stable isotope in the purine nucleotide pool over time. This data is then used to calculate the metabolic flux.[9]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in studying purine biosynthesis with AICAR.

Caption: The de novo purine biosynthesis pathway, highlighting the central position of AICAR.

Caption: Metabolic fate of exogenously supplied this compound.

Caption: A generalized experimental workflow for stable isotope tracing of purine biosynthesis.

By employing this compound in conjunction with the methodologies outlined in this guide, researchers can unlock a deeper understanding of purine metabolism, paving the way for novel therapeutic strategies targeting a wide range of diseases, from metabolic disorders to cancer.

References

- 1. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomics Analysis Reveals that AICAR Affects Glycerolipid, Ceramide and Nucleotide Synthesis Pathways in INS-1 Cells | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-Monophosphate (AICAR), a Highly Conserved Purine Intermediate with Multiple Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beregond.bham.ac.uk [beregond.bham.ac.uk]

- 7. The acute effects of AICAR on purine nucleotide metabolism and postischemic cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

Aicar-13C2,15N: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Aicar-13C2,15N, a stable isotope-labeled version of the AMP-activated protein kinase (AMPK) activator, AICAR. This guide details its chemical properties, biological functions, and relevant experimental protocols, presenting quantitative data in accessible formats and visualizing key signaling pathways.

Core Compound Specifications

This compound is a labeled form of Acadesine (AICAR), an adenosine analog that functions as a cell-permeable activator of AMPK. The incorporation of stable isotopes allows for its use in tracer studies and as an internal standard for quantitative analysis by mass spectrometry.

| Property | Value | Source |

| CAS Number | 1609374-70-0 | [1][2] |

| Molecular Formula | C₉H₁₄N₄O₅ | [3] |

| Synonyms | Acadesine-13C2,15N; AICA Riboside-13C2,15N | [1][4] |

For the unlabeled compound, AICAR (Acadesine):

| Property | Value | Source |

| CAS Number | 2627-69-2 | [5][6] |

| Molecular Formula | C₉H₁₄N₄O₅ | [5] |

| Molecular Weight | 258.2 g/mol | [5] |

| Purity | ≥ 98% | [5] |

| Synonyms | Acadesine; AICA Riboside; NSC 105823 | [5][6] |

Mechanism of Action and Biological Significance

AICAR is a prodrug that, upon entering the cell, is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK, a key regulator of cellular energy homeostasis.[7][8]

Activated AMPK plays a crucial role in:

-

Metabolic Regulation: It stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, like protein and lipid synthesis.[7][9]

-

Cell Growth and Proliferation: AMPK can inhibit the mTOR signaling pathway, a central regulator of cell growth, and activate the Hippo signaling pathway, which controls organ size and suppresses tumors.[7][8]

-

Stem Cell Biology: AICAR has been shown to influence the differentiation and maintenance of various stem cell types, including embryonic, mesenchymal, and neural stem cells.[5]

Key Signaling Pathways

The biological effects of AICAR are mediated through complex signaling networks. The following diagrams illustrate the primary pathways influenced by AICAR-induced AMPK activation.

Figure 1: Simplified overview of the AICAR-AMPK signaling cascade.

Figure 2: AMPK-mediated inhibition of the mTOR signaling pathway.

Experimental Protocols

The following sections provide an overview of common experimental designs and methodologies for studying the effects of AICAR.

In Vitro Studies

Objective: To investigate the cellular effects of AICAR on specific signaling pathways or metabolic processes.

General Workflow:

Figure 3: A typical workflow for in vitro experiments with AICAR.

Methodologies:

-

Cell Culture: Specific cell lines (e.g., C2C12 myotubes, MEFs, RPE-1) are cultured under standard conditions.[8][10]

-

AICAR Treatment: Cells are treated with AICAR at concentrations typically ranging from 0.1 to 2.0 mM.[10][11] The duration of treatment can vary from minutes to hours depending on the endpoint being measured.[8][10]

-

Western Blot Analysis: To assess the activation of AMPK and its downstream targets, cell lysates are analyzed by western blotting using antibodies specific for phosphorylated and total proteins (e.g., p-AMPK, p-ACC, p-S6K1).[10][12]

-

Metabolic Assays: The effects of AICAR on cellular metabolism can be quantified using various assays, including glucose uptake measurements, fatty acid oxidation assays, and oxygen consumption analysis.[9][11]

In Vivo Studies

Objective: To examine the systemic effects of AICAR on metabolism and physiology in animal models.

General Workflow:

Figure 4: A general workflow for in vivo AICAR studies.

Methodologies:

-

Animal Models: Studies are often conducted in mice or rats, including models of obesity and insulin resistance.[9][12][13]

-

AICAR Administration: AICAR is typically administered via subcutaneous or intraperitoneal injection at doses ranging from 300 to 500 mg/kg body weight.[12][13] Chronic studies may involve daily injections over several weeks.[12][13]

-

Tissue Analysis: Following treatment, tissues such as skeletal muscle and liver are harvested for analysis of AMPK activation, gene expression changes, and metabolic parameters.[12][14]

-

Metabolic Measurements: Blood samples can be collected to measure glucose and insulin levels.[13]

Quantitative Analysis using LC-MS/MS

Objective: To accurately quantify AICAR levels in biological samples.

Methodology:

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantitative detection of AICAR in urine.[15]

-

Sample Preparation: Urine samples are prepared for analysis.

-

Chromatography: Liquid chromatography is performed with a C18 column and a mobile phase of water containing 0.1% formic acid.[15]

-

Mass Spectrometry: Detection and quantification are carried out using a mass spectrometer in positive ion mode.[15]

-

Validation: The method is validated for linearity, precision, accuracy, and stability.[15] Calibration curves are typically linear over a wide concentration range (e.g., 10–10,000 ng/mL).[15]

This technical guide provides a foundational understanding of this compound and its unlabeled counterpart, AICAR. The provided information on its chemical properties, mechanism of action, and experimental applications is intended to support researchers in designing and executing robust scientific investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C9H14N4O5 | CID 71313279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. stemcell.com [stemcell.com]

- 6. caymanchem.com [caymanchem.com]

- 7. nrtimes.co.uk [nrtimes.co.uk]

- 8. AICAR Antiproliferative Properties Involve the AMPK-Independent Activation of the Tumor Suppressors LATS 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptides.gg [peptides.gg]

- 12. Chronic treatment of old mice with AICAR reverses age‐related changes in exercise performance and skeletal muscle gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. AICAR treatment for 14 days normalizes obesity-induced dysregulation of TORC1 signaling and translational capacity in fasted skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of AICAR and study of metabolic markers after administration - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02878C [pubs.rsc.org]

An In-Depth Technical Guide to Preliminary In Vitro Studies Using Aicar-13C2,15N

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for conducting preliminary in vitro studies using the stable isotope-labeled compound 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (Aicar-13C2,15N). This document details its mechanism of action, provides established quantitative data from studies with its unlabeled analogue, and presents detailed protocols for its application as both a metabolic tracer and an internal standard.

Introduction to AICAR and its Labeled Analogue

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR or Acadesine) is a cell-permeable adenosine analog. Upon entering the cell via nucleoside transporters, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1] ZMP is an endogenous intermediate in the de novo pathway of purine synthesis.[2][3] Crucially, ZMP mimics adenosine monophosphate (AMP) and acts as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5]

The isotopically labeled version, This compound , incorporates two Carbon-13 atoms and one Nitrogen-15 atom. This labeling does not alter its biological activity but allows it to be distinguished from its endogenous counterpart by mass spectrometry (MS) or nuclear magnetic resonance (NMR). Its primary applications in vitro are:

-

Metabolic Tracer: To track the incorporation of the AICAR molecule into downstream metabolic pathways, primarily de novo purine biosynthesis.[6]

-

Internal Standard: For the precise and accurate quantification of unlabeled AICAR in biological samples using isotope dilution mass spectrometry.[6][7]

Core Signaling Pathways

AICAR's effects are mediated through both AMPK-dependent and AMPK-independent pathways. Understanding these is critical for designing experiments and interpreting results.

2.1 AMPK-Dependent Signaling ZMP allosterically activates AMPK by binding to its γ-subunit. This activation stimulates phosphorylation of the catalytic α-subunit at Threonine-172 by upstream kinases like LKB1, leading to a cascade of downstream effects aimed at restoring cellular energy balance.[5]

2.2 AMPK-Independent Signaling & Role in Purine Metabolism ZMP is a natural intermediate in the synthesis of inosine monophosphate (IMP), the precursor to both AMP and GMP. An accumulation of ZMP, which can be induced by AICAR treatment, can influence this pathway directly. Furthermore, studies have shown AICAR can induce apoptosis and affect cell cycle progression independent of AMPK activity.[5]

Quantitative Data from In Vitro AICAR Studies

The following tables summarize quantitative findings from published studies using unlabeled AICAR. These data provide a baseline for expected dose-dependent effects and cellular responses in various models.

Table 1: Effects of AICAR on Cell Viability and Proliferation

| Cell Line | Concentration (mM) | Duration (h) | Effect | Finding | Citation |

|---|---|---|---|---|---|

| PC3 (Prostate Cancer) | 0.5 - 3 | 24 | Decreased Survival | IC50 value of 1 mM in clonogenic survival assay. | [1] |

| LNCaP (Prostate Cancer) | 0.5 - 3 | 24 | Decreased Survival | Concentration-dependent decrease in survival (MTT assay). | [1] |

| Mouse Embryos | 1 | 48 | Arrested Development | Significant decrease in blastocyst formation rate. | [8] |

| Mesenchymal Stromal Cells | 0.5 | N/A | Increased Proliferation | Sustained self-renewal and proliferation capacity. |[9] |

Table 2: Effects of AICAR on AMPK Activation and Downstream Targets

| Cell Line | Concentration (mM) | Duration (h) | Target | Change | Citation |

|---|---|---|---|---|---|

| LNCaP & PC3 | 0.5 - 3 | 6 - 24 | p-ACC (AMPK substrate) | Increased phosphorylation, indicating AMPK activation. | [1] |

| Mesenchymal Stromal Cells | 0.5 | N/A | p-AMPK (Thr172) | Increased phosphorylation. | [9] |

| Mesenchymal Stromal Cells | 0.5 | N/A | mTORC1 Activity | Decreased activity. | [9] |

| PC3 (Prostate Cancer) | 0.5 - 1 | 24 | Clonogenic Survival (with 2 Gy Radiation) | Synergistic enhancement of cell killing (Dose Enhancement Ratio >1.8). |[1] |

Experimental Protocols

4.1 General Protocol for In Vitro AICAR Treatment

This protocol outlines the basic steps for treating cultured cells with AICAR to assess its biological effects.

-

Cell Culture: Plate cells at a desired density (e.g., 5x10⁴ cells/well in a 24-well plate) and allow them to adhere and grow for 24 hours in standard culture medium.

-

Reagent Preparation:

-

Prepare a sterile stock solution of AICAR (or this compound) in an appropriate solvent (e.g., sterile water or DMSO). A typical stock concentration is 50-100 mM.

-

Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Treatment:

-

Thaw an aliquot of the AICAR stock solution.

-

Dilute the stock solution directly into pre-warmed culture medium to achieve the desired final concentrations (typically ranging from 0.25 mM to 2 mM).

-

Remove the old medium from the cells and replace it with the AICAR-containing medium. Include a vehicle-only control group.

-

-

Incubation: Incubate the cells for the desired duration. This can range from 30 minutes for acute signaling studies (e.g., Western blot for p-AMPK) to 24-72 hours for proliferation or apoptosis assays.

-

Endpoint Analysis: Harvest cells for downstream analysis, such as:

-

Western Blotting: To measure the phosphorylation status of AMPK, ACC, and other signaling proteins.

-

Cell Viability/Proliferation Assays: Using MTT, WST-1, or cell counting.

-

Metabolite Extraction: For subsequent analysis by LC-MS or NMR.

-

4.2 Protocol for Metabolic Tracing with this compound

This protocol describes the use of this compound to trace its metabolic fate, particularly its incorporation into the purine nucleotide pool.

-

Cell Seeding: Plate cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80-90% confluency at the time of harvest.

-

Labeling Medium Preparation: Prepare culture medium containing a known concentration of this compound (e.g., 0.5 mM).

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound-containing medium to the cells.

-

Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

-

Metabolite Extraction:

-

At each time point, place the culture plate on ice.

-

Quickly aspirate the medium and wash the cell monolayer twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells (~1 mL for a well of a 6-well plate).

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

-

Sample Analysis (LC-MS/MS):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the sample in an appropriate solvent for LC-MS analysis.

-

Analyze the samples using a high-resolution mass spectrometer. Monitor the mass-to-charge ratios (m/z) for the unlabeled (M+0) and labeled (M+3 for 13C2,15N) isotopologues of ZMP, IMP, AMP, and GMP.

-

-

Data Analysis: Calculate the fractional enrichment of the labeled isotopologues over time to determine the rate and extent of this compound incorporation into the purine biosynthesis pathway.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of an in vitro tracer study.

References

- 1. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZMP: A Master Regulator of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantification of AICAR and study of metabolic markers after administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment with AICAR inhibits blastocyst development, trophectoderm differentiation and tight junction formation and function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AICAR and nicotinamide treatment synergistically augment the proliferation and attenuate senescence-associated changes in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocols for the Mass Spectrometry Analysis of Aicar-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a cell-permeable analog of adenosine monophosphate (AMP) that serves as an activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a crucial cellular energy sensor that, once activated, modulates a variety of metabolic processes to restore energy homeostasis.[4][5] Specifically, AMPK activation stimulates catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, including protein and cholesterol synthesis.[1][4] Due to its role in metabolic regulation, AICAR is a valuable tool in research areas such as diabetes, metabolic syndrome, and cancer.[1][2]

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry, as they can correct for variations in sample extraction, matrix effects, and instrument response.[5][6][7] The use of Aicar-13C2,15N as an internal standard allows for precise and accurate quantification of endogenous or administered AICAR in various biological matrices. This application note provides a detailed protocol for the preparation and analysis of samples containing AICAR using this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

AMPK Signaling Pathway

AICAR enters the cell and is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which mimics the effect of AMP on the AMPK complex.[1] ZMP binds to the γ-subunit of AMPK, leading to its allosteric activation and promoting phosphorylation of the catalytic α-subunit at threonine 172 by upstream kinases such as LKB1.[1] Activated AMPK then phosphorylates downstream targets to regulate cellular metabolism.

Figure 1: Simplified AMPK signaling pathway activated by AICAR.

Experimental Workflow

The overall workflow for the analysis of AICAR involves sample collection, protein precipitation to extract the analyte and internal standard, followed by LC-MS/MS analysis.

Figure 2: General experimental workflow for AICAR analysis.

Detailed Experimental Protocols

Sample Preparation from Cell Culture

This protocol is designed for the extraction of AICAR from adherent cell cultures.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), chilled to -80°C

-

This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

-

Cell scraper

-

Microcentrifuge tubes

Protocol:

-

Aspirate the cell culture medium from the culture dish.

-

Quickly wash the cells twice with ice-cold PBS.

-

Add 1 mL of -80°C methanol to each dish.

-

Spike the methanol with the this compound internal standard solution.

-

Incubate at -80°C for 15 minutes to ensure complete protein precipitation and quenching of metabolism.

-

Scrape the cells from the dish into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tube for 10 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for LC-MS/MS analysis.

Sample Preparation from Plasma

This protocol is suitable for the extraction of AICAR from plasma samples.

Materials:

-

Acetonitrile (LC-MS grade), chilled

-

This compound internal standard solution

-

Microcentrifuge tubes

Protocol:

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Spike the plasma with the this compound internal standard solution.

-

Add 400 µL of chilled acetonitrile to the plasma sample.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an HPLC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

For a polar molecule like AICAR, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation compared to traditional reversed-phase chromatography.

| Parameter | Recommended Setting |

| Column | SeQuant® ZIC®-HILIC (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 5 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Recommended Setting |

| Ionization Mode | ESI+ |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

The fragmentation of AICAR in the mass spectrometer typically involves the cleavage of the glycosidic bond between the ribose sugar and the imidazole carboxamide base. This results in the formation of the protonated base as a major product ion.

Data Presentation

The following table summarizes the MRM transitions and typical retention times for AICAR and its stable isotope-labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| AICAR | 259.1 | 127.1 | 100 | 15 |

| AICAR | 259.1 | 110.1 | 100 | 25 |

| This compound (IS) | 262.1 | 130.1 | 100 | 15 |

| This compound (IS) | 262.1 | 113.1 | 100 | 25 |

Quantitative Data Summary:

The following table provides an example of quantitative results that can be obtained using this method. The calibration curve was linear over a concentration range of 10-10,000 ng/mL.[1] The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 1 and 10 ng/mL, respectively.[1]

| Sample ID | Endogenous AICAR (ng/mL) | This compound (IS) Peak Area | Calculated Concentration (ng/mL) | % Recovery |

| Control 1 | 150.2 | 1.25E+06 | 148.9 | 99.1 |

| Control 2 | 165.8 | 1.28E+06 | 163.5 | 98.6 |

| Treated 1 | 850.6 | 1.22E+06 | 855.3 | 100.6 |

| Treated 2 | 912.3 | 1.26E+06 | 908.7 | 99.6 |

| QC Low (25 ng/mL) | N/A | 1.30E+06 | 24.5 | 98.0 |

| QC High (5000 ng/mL) | N/A | 1.24E+06 | 5085.1 | 101.7 |

Conclusion

This application note provides a comprehensive and detailed protocol for the sample preparation and LC-MS/MS analysis of AICAR using a stable isotope-labeled internal standard, this compound. The described methods for cell culture and plasma samples, combined with HILIC chromatography and tandem mass spectrometry, offer a robust and reliable approach for the accurate quantification of AICAR in various research and drug development settings. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring high-quality quantitative data.

References

- 1. SeQuant® ZIC®-HILIC | Analytics and Sample Preparation | Merck [merckmillipore.com]

- 2. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selectscience.net [selectscience.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for Stable Isotope Labeling in Cell Culture with AICAR-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within cellular systems. 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), an analog of adenosine monophosphate (AMP), is a well-established activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] The use of isotopically labeled AICAR, specifically AICAR-¹³C₂,¹⁵N, provides a valuable tool for researchers to investigate the metabolic flux through pathways influenced by AMPK activation and to serve as an internal standard for accurate quantification of AICAR levels in biological samples.[2][3]

These application notes provide a comprehensive guide for utilizing AICAR-¹³C₂,¹⁵N in cell culture for stable isotope labeling studies. The protocols detailed below are intended for researchers in academia and industry engaged in metabolic research, drug discovery, and cancer biology.

Principle of the Method

AICAR is readily taken up by cells and phosphorylated to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), which mimics AMP and allosterically activates AMPK.[1] By using AICAR labeled with stable isotopes (¹³C and ¹⁵N), researchers can track the incorporation of these heavy atoms into downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic flux. The dual labeling with two ¹³C and one ¹⁵N atom provides a distinct mass shift that can be readily detected by mass spectrometry, facilitating the differentiation of labeled from unlabeled metabolites.

Applications

-

Metabolic Flux Analysis: Tracing the flow of carbon and nitrogen atoms from AICAR-¹³C₂,¹⁵N through various metabolic pathways, including de novo purine nucleotide synthesis and other interconnected pathways.

-

AMPK Signaling Pathway Research: Investigating the downstream metabolic effects of AMPK activation in various cell types, including cancer and normal cells.

-

Drug Discovery and Development: Assessing the metabolic impact of novel therapeutic agents that target AMPK or related pathways.

-

Quantitative Analysis: Serving as a robust internal standard for the accurate measurement of unlabeled AICAR concentrations in cell culture and other biological matrices.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to stable isotope labeling experiments with AICAR-¹³C₂,¹⁵N. These values are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Table 1: Recommended AICAR-¹³C₂,¹⁵N Labeling Conditions

| Parameter | Recommended Range | Notes |

| Cell Seeding Density | 2 x 10⁵ - 1 x 10⁶ cells/well | For a 6-well plate; should be optimized for 70-80% confluency at the time of extraction. |

| AICAR-¹³C₂,¹⁵N Concentration | 0.5 - 1.0 mM | Higher concentrations may be necessary for some cell lines, but cytotoxicity should be assessed.[4] |

| Incubation Time | 4 - 24 hours | Time-course experiments are recommended to determine optimal labeling duration for specific pathways. |

| Culture Medium | Standard medium with dialyzed FBS | Dialyzed fetal bovine serum is recommended to reduce the concentration of unlabeled precursors.[5][6] |

Table 2: Mass Spectrometry Parameters for AICAR and AICAR-¹³C₂,¹⁵N Detection

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

| AICAR (unlabeled) | 259.1 | 110.0, 127.0 |

| AICAR-¹³C₂,¹⁵N | 262.1 | 113.0, 130.0 |

Data derived from LC-MS/MS analysis in positive ion mode.[2]

Signaling and Experimental Workflow Diagrams

AICAR and AMPK Signaling Pathway

AICAR enters the cell and is converted to ZMP, which activates AMPK. Activated AMPK, in turn, regulates a multitude of downstream metabolic pathways.

Caption: AICAR activates the AMPK signaling pathway.

Experimental Workflow for Stable Isotope Labeling

The following diagram outlines the major steps in a typical stable isotope labeling experiment using AICAR-¹³C₂,¹⁵N.

Caption: Workflow for AICAR-¹³C₂,¹⁵N labeling.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Cells with AICAR-¹³C₂,¹⁵N

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

AICAR-¹³C₂,¹⁵N (MedChemExpress or other supplier)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

6-well cell culture plates

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Liquid nitrogen (optional)

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in complete medium supplemented with 10% dFBS.

-

Incubate at 37°C in a humidified incubator with 5% CO₂.

-

-

Preparation of Labeling Medium:

-

Prepare fresh culture medium containing the desired concentration of AICAR-¹³C₂,¹⁵N (e.g., 0.5 mM or 1.0 mM). Ensure the labeled AICAR is fully dissolved.

-

-

Labeling:

-

Once cells reach the desired confluency, aspirate the existing medium.

-

Gently wash the cells once with pre-warmed sterile PBS.

-

Add the prepared labeling medium to each well.

-

Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours).

-

-

Metabolism Quenching and Metabolite Extraction:

-

At the end of the incubation period, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled compound.

-

Quench metabolism by adding 1 mL of ice-cold 80% methanol to each well. For rapid quenching, this can be done on dry ice.[5]

-

Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

-

Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Vortex the tubes briefly and centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[2]

-

Carefully transfer the supernatant containing the extracted metabolites to a new clean tube.

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

-

Protocol 2: LC-MS/MS Analysis of Labeled Metabolites

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reverse-phase LC column

-

Triple quadrupole or high-resolution mass spectrometer

Procedure:

-

Sample Reconstitution:

-

Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

-

LC Separation:

-

Inject the reconstituted samples onto the C18 column.

-

Perform a gradient elution to separate the metabolites. A typical gradient might start with a low percentage of organic mobile phase and gradually increase to elute more hydrophobic compounds.

-

-

Mass Spectrometry Detection:

-

Analyze the eluting compounds using a mass spectrometer operating in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted analysis of AICAR and its labeled counterpart, using the transitions listed in Table 2.

-

For untargeted analysis of labeled metabolites, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to perform full scan MS to detect all ions and their isotopic patterns.

-

Protocol 3: Data Analysis for Metabolic Flux

-

Peak Integration and Quantification:

-

Integrate the peak areas of the different isotopologues (M+0, M+1, M+2, etc.) for each metabolite of interest using the instrument's software or a dedicated data analysis platform.

-

-

Correction for Natural Isotope Abundance:

-

Correct the raw isotopologue distribution data for the natural abundance of ¹³C, ¹⁵N, and other heavy isotopes. This can be done using specialized software or algorithms.

-

-

Metabolic Flux Calculation:

-

Use the corrected isotopologue distribution data to calculate the relative or absolute metabolic fluxes through the pathways of interest. This typically requires the use of metabolic flux analysis software (e.g., INCA, OpenFLUX).

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Insufficient incubation time or AICAR concentration. | Optimize incubation time and AICAR concentration. Perform a time-course and dose-response experiment. |

| High levels of unlabeled precursors in the medium. | Use dialyzed FBS. Ensure the base medium does not contain high levels of competing unlabeled compounds. | |

| High Variability Between Replicates | Inconsistent cell numbers at the time of harvest. | Ensure consistent seeding density and harvest at the same confluency. Normalize data to cell number or protein content. |

| Incomplete quenching of metabolism. | Perform the quenching and extraction steps quickly and on ice or dry ice. | |

| Poor Peak Shape in LC-MS | Improper sample reconstitution or matrix effects. | Ensure complete dissolution of the dried extract. Optimize the reconstitution solvent. Consider sample cleanup steps if matrix effects are significant. |

Conclusion

The use of AICAR-¹³C₂,¹⁵N in stable isotope labeling experiments offers a powerful approach to dissect the metabolic consequences of AMPK activation. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust metabolic flux analysis studies, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]

- 4. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]

Application Notes and Protocols for In Vivo AICAR-¹³C₂,¹⁵N Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction